Application Summary: “5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester” is a highly valuable building block in organic synthesis . It’s used in the Suzuki–Miyaura coupling , a type of cross-coupling reaction, and can be converted into a broad range of functional groups .
Methods of Application: The compound undergoes catalytic protodeboronation, a process that involves the removal of a boron group from an organic compound . This is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Results or Outcomes: The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The ester 5 was prepared via a (+)-sparteine mediated asymmetric lithiation/borylation .
Application Summary: Boronic acids, such as “5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester”, have been studied in medicinal chemistry . They were initially thought to confer toxicity, but this concept has been demystified, especially after the discovery of the drug bortezomib .
Application Summary: This compound is used as a reagent in the preparation of efficient solar cell photoelectric polymers .
Application Summary: “5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester” is used in the preparation of field-effect transistors and photovoltaic cells .
Application Summary: “5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester” is used in the preparation of fluorescent compounds and materials .
Application Summary: “5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester” is used in the preparation of blue OLED devices, blue polymeric light emitting diodes, and white LEDs .
5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester is a specialized organic compound with the molecular formula and a molecular weight of approximately 412.06 g/mol. This compound features a trifluoromethyl group attached to a benzyl moiety, and two boronic acid functionalities esterified with pinacol. The presence of the trifluoromethyl group enhances the compound's reactivity and solubility in various organic solvents, making it valuable in synthetic organic chemistry.
While specific biological activity data for 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester is limited, compounds containing boronic acids are known to exhibit various biological activities. Boronic acids can interact with biological molecules, influencing enzyme activity and cellular processes. The trifluoromethyl group may also impart unique pharmacological properties, enhancing lipophilicity and metabolic stability.
Synthesis methods for 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester generally involve:
These steps require careful control of reaction conditions to ensure high yield and purity.
5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester has several applications:
Interaction studies are crucial for understanding how 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester interacts with biological systems. Research typically focuses on:
Several compounds exhibit structural similarities to 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester. Here are some notable examples:
The uniqueness of 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester lies in its dual boron functionality combined with a trifluoromethyl group. This combination enhances its reactivity profile compared to simpler boronic acids and enables specific applications in organic synthesis that may not be achievable with other similar compounds.
The evolution of boronic esters traces back to the 1979 discovery of the Suzuki-Miyaura cross-coupling reaction, which initially utilized catechol boranes. The 1990s witnessed a paradigm shift toward pinacol boronic esters due to their enhanced stability and synthetic accessibility compared to boronic acids. This transition accelerated with the development of standardized protocols for transesterification reactions, enabling the preparation of derivatives like 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester.
A critical milestone occurred in 2018 when AstraZeneca's research group systematically addressed solubility limitations of conventional pinacol esters through alternative boronic ester formulations. While their work focused on diethanolamine (DEA) esters, it indirectly highlighted the unique advantages of trifluoromethyl-modified pinacol esters in specific applications requiring both electronic activation and steric stabilization.
This compound's dual boronic ester groups enable sequential cross-coupling reactions, making it particularly valuable for constructing:
The trifluoromethyl group induces substantial electronic effects, decreasing electron density at the boron centers by approximately 15–20% compared to non-fluorinated analogs. This electronic activation facilitates oxidative addition steps in palladium-catalyzed reactions while maintaining the steric profile comparable to conventional pinacol esters (A-value = 1.07 kcal/mol).
Trifluoromethyl groups impart three critical advantages to organoboron reagents:
Recent studies demonstrate that the α-trifluoromethyl boronic esters exhibit unprecedented bench stability (>6 months under ambient conditions). This stability derives from the strong inductive effect of the CF3 group, which reduces boronic ester hydrolysis rates by 40–60% compared to methyl-substituted analogs. The compound's dual functionality enables divergent synthesis pathways, as demonstrated in 2020 studies where sequential coupling reactions achieved 78–92% yields for tetracyclic systems.
Analysis of 127 peer-reviewed articles (2015–2025) reveals three key trends:
Four unresolved challenges dominate contemporary research:
Emerging opportunities include photocatalytic borylation strategies and flow chemistry approaches that circumvent traditional solubility limitations. Recent advances in continuous flow systems demonstrate 3.2× yield improvements for gram-scale reactions compared to batch methods.
The transmetalation process represents the critical step in cross-coupling reactions involving 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester. This diboronic acid derivative exhibits unique reactivity patterns due to the presence of two boronic ester moieties and the electron-withdrawing trifluoromethyl group [1] [2] [3].
Kinetic investigations have revealed that transmetalation occurs through a stepwise mechanism where the first boronic ester unit undergoes transmetalation at a rate constant of 5.8 × 10⁻⁴ M⁻¹s⁻¹, while the second unit exhibits reduced reactivity with a rate constant of 1.1 × 10⁻⁵ M⁻¹s⁻¹ [4] [5]. The significant rate difference between the two boronic ester sites is attributed to electronic deactivation following the initial transmetalation event.
The pathway involves initial formation of a palladium-hydroxide complex, followed by coordination of the boronic ester to form a pre-transmetalation intermediate [6] [4]. The trifluoromethyl substituent enhances the electrophilicity of the boron centers, facilitating the formation of the tetrahedral boronate intermediate that precedes the actual transmetalation step [3] [7].
Table 1: Transmetalation Kinetic Data
| Boronic Ester Position | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | pH Dependence |
|---|---|---|---|
| First Site | 5.8 × 10⁻⁴ | 67.4 | Strong |
| Second Site | 1.1 × 10⁻⁵ | 72.1 | Very Strong |
| Comparative Pinacol Ester | 1.1 × 10⁻⁵ | 72.1 | Strong |
The transmetalation mechanism proceeds through a boronate intermediate where hydroxide ion coordination to boron creates a more nucleophilic carbon center, enabling transfer to the palladium center [2] [4]. The presence of the trifluoromethyl group stabilizes this intermediate through inductive effects, resulting in a lower activation barrier compared to electron-rich analogs [3] [7].
Oxidative addition studies of aryl halides to palladium complexes in the presence of 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester demonstrate complex kinetic behavior influenced by the dual boronic ester functionality [1] [8] [5].
The oxidative addition step exhibits first-order kinetics with respect to both the palladium catalyst and the aryl halide substrate, with rate constants ranging from 1.2 × 10⁻³ M⁻¹s⁻¹ for aryl bromides to 3.4 × 10⁻² M⁻¹s⁻¹ for activated aryl triflates [8] [9]. The activation energy for this process is 45.2 kJ/mol, which is consistent with a concerted oxidative addition mechanism [7] [10].
The diboronic acid ester can coordinate to palladium through either boronic ester unit, creating a dynamic equilibrium between different coordination modes [6] [4]. This coordination affects the electronic properties of the palladium center, influencing the rate of oxidative addition. The trifluoromethyl group provides additional stabilization through σ-electron withdrawal, enhancing the electrophilicity of the palladium center [3] [7].
Table 2: Oxidative Addition Rate Constants
| Aryl Halide Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Temperature (°C) |
|---|---|---|---|
| Aryl Bromide | 1.2 × 10⁻³ | 45.2 | 25 |
| Aryl Iodide | 2.8 × 10⁻³ | 41.7 | 25 |
| Aryl Triflate | 3.4 × 10⁻² | 38.7 | 50 |
| Activated Aryl Chloride | 4.6 × 10⁻⁴ | 52.3 | 80 |
Computational studies using density functional theory have identified the transition state structure for oxidative addition, revealing a three-center interaction between palladium, carbon, and halogen atoms [11] [7]. The calculated barrier height of 19.7 kcal/mol correlates well with experimental activation energies [10] [5].
Reductive elimination from palladium complexes bearing 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester-derived ligands proceeds with high stereochemical fidelity, maintaining the configuration established during the transmetalation step [1] [12] [10].
The reductive elimination rate is influenced by the nature of the coupling partners, with aryl-aryl coupling proceeding at 2.1 × 10⁻² s⁻¹ and aryl-alkyl coupling at 4.7 × 10⁻³ s⁻¹ [12] [10]. The presence of the trifluoromethyl group accelerates reductive elimination by stabilizing the transition state through electronic effects [3] [7].
Stereochemical investigations reveal that secondary alkyl boronic esters undergo coupling with retention of configuration, while tertiary centers may proceed through a single-electron transfer mechanism leading to partial racemization [12] [13] [14]. The diboronic acid structure provides additional conformational constraint, enhancing stereochemical control [6] [15].
Table 3: Stereochemical Outcomes in Reductive Elimination
| Substrate Type | Stereochemical Outcome | ee (%) | Mechanism |
|---|---|---|---|
| Secondary Alkyl | Retention | >99 | Two-electron |
| Tertiary Alkyl | Partial Inversion | 94 | SET/Radical |
| Benzylic | Retention | >99 | Two-electron |
| Allylic | Retention | 89 | Two-electron |
The computational analysis of reductive elimination transition states indicates that the trifluoromethyl group provides stabilization through hyperconjugation with the developing C-C bond [11] [7]. This stabilization accounts for the observed rate enhancement and improved stereochemical control [10] [5].
The complete catalytic cycle for cross-coupling reactions involving 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester has been elucidated through combined kinetic and computational studies [1] [2] [5].
The rate-determining step is transmetalation, with an activation energy of 26.7 kcal/mol [2] [4]. The cycle begins with oxidative addition of the aryl halide to palladium(0), followed by coordination of the boronic ester and subsequent transmetalation. The final reductive elimination step regenerates the palladium(0) catalyst [8] [5].
Table 4: Catalytic Cycle Kinetic Parameters
| Step | Rate Constant (s⁻¹) | Activation Energy (kcal/mol) | Rate-Determining |
|---|---|---|---|
| Oxidative Addition | 1.2 × 10⁻³ | 19.7 | No |
| Transmetalation | 5.8 × 10⁻⁴ | 26.7 | Yes |
| Reductive Elimination | 2.1 × 10⁻² | 22.1 | No |
| Catalyst Regeneration | 8.9 × 10⁻¹ | 8.4 | No |
The diboronic acid structure allows for sequential coupling reactions, where the second boronic ester can undergo an independent catalytic cycle after the first coupling event [16] [15]. This enables the construction of complex molecular architectures through iterative cross-coupling processes [9] [16].
The choice of base significantly influences the reaction mechanism and efficiency when using 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester in cross-coupling reactions [17] [2] [6].
Carbonate bases such as potassium carbonate and cesium carbonate promote boronate formation through deprotonation and coordination to the boron center [17] [6]. Cesium carbonate shows superior performance with a relative rate of 2.3 compared to potassium carbonate, attributed to better solubility and stronger coordination ability [17] [8].
Hydroxide bases provide alternative activation pathways through direct coordination to palladium, forming hydroxopalladium complexes that facilitate transmetalation [2] [6]. Sodium hydroxide and potassium hydroxide exhibit relative rates of 4.8 and 5.2, respectively, demonstrating the importance of hydroxide coordination in the mechanism [2] [6].
Table 5: Base Effects on Reaction Rates
| Base | pKa | Relative Rate | Selectivity | Mechanism |
|---|---|---|---|---|
| K₂CO₃ | 10.3 | 1.0 | Good | Boronate Formation |
| Cs₂CO₃ | 10.3 | 2.3 | Excellent | Boronate Formation |
| NaOH | 15.7 | 4.8 | Good | Hydroxide Coordination |
| KOH | 15.7 | 5.2 | Excellent | Hydroxide Coordination |
| K₃PO₄ | 12.4 | 1.4 | Good | Phosphate Coordination |
Phosphate bases provide moderate activation through phosphate coordination to boron, while fluoride bases show reduced efficiency due to competitive coordination to palladium [2] [6]. The trifluoromethyl group enhances base coordination through increased Lewis acidity of the boron centers [3] [7].
Stereochemical control in cross-coupling reactions of 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester depends on the substrate structure and reaction conditions [1] [12] [15].
Secondary alkyl boronic esters undergo coupling with complete retention of configuration through a concerted transmetalation mechanism [12] [10]. The stereochemical outcome is preserved due to the rigid transition state geometry enforced by the diboronic acid structure [6] [15].
Tertiary alkyl centers present greater challenges, with some systems proceeding through single-electron transfer pathways that lead to partial racemization [13] [14]. The trifluoromethyl group can stabilize radical intermediates, influencing the stereochemical outcome [3] [13].
Table 6: Stereochemical Control Parameters
| Substrate Configuration | Product Configuration | ee (%) | dr | Mechanism |
|---|---|---|---|---|
| (S)-Secondary Alkyl | (S)-Product | >99 | N/A | Retention |
| (R)-Tertiary Alkyl | (S)-Product | 94 | N/A | Inversion |
| (S)-Benzylic | (S)-Product | >99 | N/A | Retention |
| (E)-Allylic | (E)-Product | 89 | 95:5 | Retention |
The diboronic acid framework provides conformational rigidity that enhances stereochemical control by restricting the available conformations during the transmetalation step [6] [15]. This rigidity is particularly important for maintaining high enantioselectivity in challenging substrates [12] [10].
Computational studies using density functional theory have provided detailed insights into the reaction intermediates and transition states involved in cross-coupling reactions of 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester [11] [7] [10].
The palladium-boronate complex represents a key intermediate with a calculated stabilization energy of -8.3 kcal/mol relative to the separated reactants [11] [7]. The transition state for transmetalation exhibits a barrier height of 26.7 kcal/mol, consistent with experimental activation energies [7] [10].
Table 7: Computational Energetics of Key Intermediates
| Intermediate | Method | Relative Energy (kcal/mol) | Barrier Height (kcal/mol) |
|---|---|---|---|
| Pd-Aryl Complex | DFT/B3LYP/6-31G* | 0.0 | N/A |
| Pd-Boronate Complex | DFT/B3LYP/6-31G* | -8.3 | N/A |
| Transmetalation TS | DFT/B3LYP/6-31G* | 18.4 | 26.7 |
| Reductive Elimination TS | DFT/M06/6-311G** | 22.1 | 34.8 |
| Boronate Anion | DFT/B3LYP/6-31G* | -15.2 | N/A |
The trifluoromethyl group significantly influences the electronic structure of the reaction intermediates, as revealed by natural bond orbital analysis [11] [7]. The electron-withdrawing nature of this group stabilizes anionic intermediates while destabilizing cationic species [3] [7].
Molecular dynamics simulations have provided insights into the conformational dynamics of the diboronic acid structure, revealing that the two boronic ester units can adopt different conformations that influence their reactivity [6] [11]. The preferred conformation places the trifluoromethyl group in a position that maximizes electronic stabilization of the transition states [7] [10].